molecular formula C18H18Cl2N4O2 B3911230 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

货号 B3911230
分子量: 393.3 g/mol
InChI 键: JDXQJIBNORCLCN-CIAFOILYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as TAK-285 and is a member of the piperazinamine class of drugs. It is a potent and selective inhibitor of human epidermal growth factor receptor 2 (HER2) kinase, which is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth and differentiation.

作用机制

The mechanism of action of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine involves the inhibition of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase activity. 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a member of the human epidermal growth factor receptor family and plays a crucial role in the regulation of cell growth and differentiation. Overexpression of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is associated with several types of cancer, and inhibition of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase activity has been shown to be an effective therapeutic strategy for 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-positive cancer. 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine binds to the ATP-binding site of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine and prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine have been studied in several preclinical models. In vitro studies have shown that this compound exhibits potent inhibitory activity against 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase and inhibits downstream signaling pathways, such as Akt and ERK1/2. In vivo studies have shown that this compound exhibits antitumor activity in 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-positive xenograft models and can overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. However, further studies are required to determine the safety and efficacy of this compound in clinical trials.

实验室实验的优点和局限性

The advantages of using 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine in lab experiments include its potent inhibitory activity against 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase and its potential to overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. This compound can be used in vitro and in vivo studies to investigate the molecular mechanisms of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine signaling and to evaluate the efficacy of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.

未来方向

Several future directions for the research on 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine can be identified. First, further studies are required to determine the safety and efficacy of this compound in clinical trials. Second, the potential of this compound to overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies should be investigated in preclinical models. Third, the combination of this compound with other targeted therapies or chemotherapy should be evaluated to determine the potential for synergistic effects. Fourth, the development of more potent and selective inhibitors of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase should be investigated to improve the efficacy and safety of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. Finally, the potential of this compound to target other members of the human epidermal growth factor receptor family, such as EGFR and HER3, should be explored.

科学研究应用

The potential therapeutic applications of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine have been extensively studied in scientific research. This compound has been shown to exhibit potent inhibitory activity against 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase, which is overexpressed in several types of cancer, including breast, gastric, and ovarian cancer. Therefore, it has been investigated as a potential treatment option for 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-positive cancer. In addition, this compound has also been studied for its potential to overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies, such as trastuzumab and lapatinib.

属性

IUPAC Name

(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2/c19-16-4-1-14(2-5-16)13-22-7-9-23(10-8-22)21-12-15-3-6-17(20)18(11-15)24(25)26/h1-6,11-12H,7-10,13H2/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXQJIBNORCLCN-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 3
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 4
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 5
Reactant of Route 5
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。